molecular formula C23H26N2O5 B2487654 Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 328106-39-4

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2487654
CAS No.: 328106-39-4
M. Wt: 410.47
InChI Key: WFNMDMFXUSXNJP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine (THPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea . Its structure features:

  • 4-(Benzyloxy)-3-ethoxyphenyl group at the C-4 position of the THPM scaffold.
  • Methyl group at C-4.
  • Ethyl ester at C-5.

Properties

IUPAC Name

ethyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-4-28-19-13-17(11-12-18(19)30-14-16-9-7-6-8-10-16)21-20(22(26)29-5-2)15(3)24-23(27)25-21/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNMDMFXUSXNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can involve multi-step organic reactions. A common synthetic route might start with the preparation of key intermediates, such as benzyl ethers and ethoxyphenyl derivatives, which are then subjected to cyclization and esterification reactions.

Industrial Production Methods: Industrial production of this compound can scale up through continuous flow processes, enhancing reaction efficiency and yield. Optimization of reaction parameters such as temperature, solvent choice, and catalysts (if necessary) ensures high purity and production output.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions including:

  • Oxidation

  • Reduction

  • Substitution

  • Cyclization

Common Reagents and Conditions: The compound's benzyloxy group can be targeted in nucleophilic substitution reactions using reagents like sodium ethoxide. Oxidative conditions can be applied to the ethoxyphenyl segment, whereas reductive conditions might be used to alter the pyrimidine core.

Major Products Formed: Products formed depend on the specific reaction conditions. For instance, oxidative reactions might yield quinones, while reductive processes could lead to dihydropyrimidine derivatives.

Scientific Research Applications

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

  • Chemistry: : Used as a building block in complex molecule synthesis.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for its potential as a pharmacophore in drug design.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets. It might engage in binding with enzymes or receptors, altering their activity through competitive or non-competitive inhibition. Pathways affected include those integral to cellular signaling and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the C-4 Position

Analog 1 : Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-THPM-5-carboxylate
  • Difference : Methoxy group at the 3-position instead of ethoxy.
Analog 2 : Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-THPM-5-carboxylate
  • Difference : Benzyloxy and methoxy groups are transposed (3-benzyloxy, 4-methoxy).
  • Impact : Changes in hydrogen-bonding patterns and aromatic π-π stacking interactions in crystal structures .
Analog 3 : Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate
  • Difference : Chlorine replaces benzyloxy/ethoxy.

Substituent Variations at Other Positions

Analog 4 : Ethyl 4-phenyl-6-methyl-2-oxo-THPM-5-carboxylate
  • Difference : Simple phenyl group at C-3.
  • Impact : Lower lipophilicity and reduced steric hindrance, likely decreasing membrane permeability compared to the target compound.
Analog 5 : Ethyl 6-(chloromethyl)-4-[4-(benzyloxy)phenyl]-1-methyl-2-oxo-THPM-5-carboxylate
  • Difference : Chloromethyl at C-6 and methyl at N-1.
  • Impact: Enhanced reactivity for further functionalization (e.g., nucleophilic substitution) and altered cytotoxicity profiles in nanoparticle delivery systems .

Functional Group Modifications

Analog 6 : Methyl 6-methyl-2-oxo-4-phenyl-THPM-5-carboxylate
  • Difference : Methyl ester instead of ethyl ester.
  • Impact : Reduced steric bulk may improve solubility but shorten metabolic half-life due to faster esterase cleavage.
Analog 7 : Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate
  • Difference : Fluorine substituent on the phenyl ring.

Key Research Findings

Substituent Position Matters : Transposing benzyloxy/methoxy groups (3 vs. 4 positions) significantly alters crystallinity and bioavailability .

Electron-Withdrawing Groups Enhance Reactivity : Chloro and fluoro substituents improve electrophilicity, enabling downstream derivatization .

Ethyl vs. Methyl Esters : Ethyl esters generally provide better metabolic stability in vivo compared to methyl esters .

Biological Activity

Ethyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as compound 1) is a member of the dihydropyrimidone derivatives, which have garnered attention for their potential biological activities, particularly in the context of cancer treatment. This article aims to provide an in-depth analysis of the biological activity of compound 1, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Recent studies have highlighted the potential of compound 1 as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. The overexpression of TP facilitates the conversion of thymidine to thymine and deoxyribose-1-phosphate, promoting angiogenesis that is critical for tumor progression.

Inhibition Studies

Research indicates that compound 1 exhibits non-competitive inhibition against TP with an IC50 value around 303.5±0.40μM303.5\pm 0.40\,\mu M . This suggests that it can effectively reduce TP activity without competing with the substrate. The non-cytotoxic nature of compound 1 was confirmed through cytotoxicity assays on mouse fibroblast (3T3) cells, where it showed no significant toxicity at effective concentrations.

Biological Assays and Efficacy

In vitro studies have been conducted to evaluate the efficacy of compound 1 against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Effect
KB (Human carcinoma)Not reportedModerate inhibition observed
HepG2 (Liver cancer)Not reportedSignificant growth inhibition
DLD (Colorectal cancer)Not reportedPotential anti-proliferative effect

The results indicate that compound 1 may possess selective activity against specific cancer types, warranting further investigation into its therapeutic potential.

Case Studies

A notable case study involved the synthesis and evaluation of various dihydropyrimidone derivatives similar to compound 1. These derivatives were screened for their ability to inhibit TP and exhibit cytotoxic effects on tumor cells. Among them, compounds with similar structural features demonstrated enhanced potency against TP and significant anti-cancer activity .

Pharmacokinetics and ADME Profile

The pharmacokinetic properties of compound 1 suggest good oral bioavailability and high gastrointestinal absorption, making it a candidate for oral administration in therapeutic settings. However, detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies are necessary to fully understand its pharmacological profile.

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